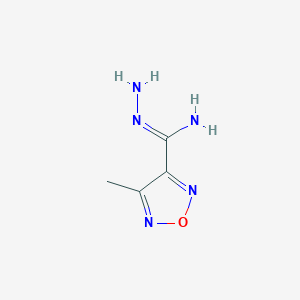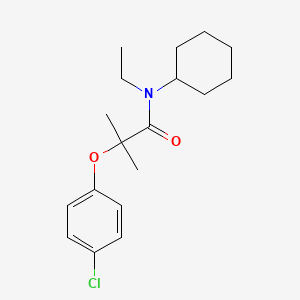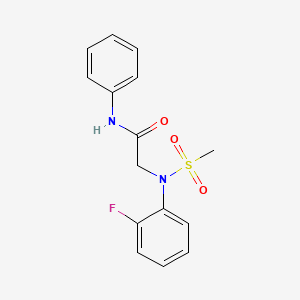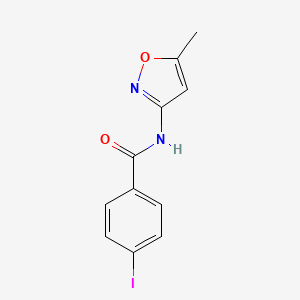
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile, also known as DMTFDP, is a highly potent and selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. DMTFDP has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is a highly potent and selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, and by sensitizing cancer cells to chemotherapy and radiation therapy. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile also has anti-inflammatory effects, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has neuroprotective effects and has been shown to protect against neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is also stable and easy to use in lab experiments. However, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has some limitations as well. It is highly toxic and requires careful handling. In addition, its high potency can make it difficult to determine the optimal concentration for experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer and neuroprotective effects of 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile.
Synthesemethoden
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multistep process that involves the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with trifluoromethyl iodide and potassium carbonate in dimethylformamide to form 2,6-dimethyl-4-trifluoromethylpyrimidine-5-carboxylic acid. The acid is then converted into the corresponding amide using thionyl chloride and dimethylamine, followed by the reaction with sodium cyanide to form 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, and to induce apoptosis in cancer cells. In addition, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been studied for its potential use in the treatment of other diseases, such as inflammation, neurodegenerative disorders, and viral infections.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3/c1-4-6(3-16)7(8(10,11)12,9(13,14)15)18-5(2)17-4/h1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSIVDINZDXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C)(C(F)(F)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)





![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)